5-Methyl-1,3-oxazole-4-carbaldehyde
CAS No.: 956118-40-4
Cat. No.: VC8161546
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956118-40-4 |
|---|---|
| Molecular Formula | C5H5NO2 |
| Molecular Weight | 111.1 g/mol |
| IUPAC Name | 5-methyl-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 |
| Standard InChI Key | QRSJREWBZNZGGU-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CO1)C=O |
| Canonical SMILES | CC1=C(N=CO1)C=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 5-methyl-1,3-oxazole-4-carbaldehyde is , with a molecular weight of 111.10 g/mol. Key structural features include:
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Oxazole core: A five-membered ring containing one oxygen and one nitrogen atom.
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Substituents: A methyl group at position 5 and an aldehyde group at position 4.
Key spectral data:
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H NMR: Signals at δ 9.8 ppm (aldehyde proton), δ 2.3 ppm (methyl group), and δ 7.2–8.1 ppm (ring protons) .
Crystallographic Analysis
X-ray crystallography reveals near-planarity of the oxazole ring, with minor deviations (<0.1 Å) for the aldehyde group. Intermolecular hydrogen bonding (O–H⋯O) and π-π stacking (centroid distance: 3.2 Å) stabilize the crystal lattice .
Synthesis Methods
Cyclization of Precursors
A common route involves cyclization of 2-amino-3-methylbut-2-enal under acidic conditions (e.g., acetic acid, 100°C), yielding the oxazole ring .
Example protocol:
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React 2-amino-3-methylbut-2-enal (10 mmol) with in acetic acid.
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Reflux for 5 hours, isolate via recrystallization (ethanol/water).
Oxidation of 5-Methyl-1,3-oxazole
Controlled oxidation using in acidic media introduces the aldehyde group:
Conditions: 0°C, 2 hours; yield: 70% .
Chemical Reactivity
Aldehyde-Specific Reactions
The aldehyde group participates in nucleophilic additions and condensations:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Addition | , EtOH, reflux | Hydrazone derivative | 78 |
| Grignard Reaction | , THF | Secondary alcohol | 85 |
Ring Functionalization
The oxazole ring undergoes electrophilic substitution at position 2:
Biological Activity
Enzyme Inhibition
The aldehyde group forms Schiff bases with lysine residues in enzymes, inhibiting:
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer agents: Serves as a precursor for kinase inhibitors (e.g., EGFR inhibitors) .
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Antiviral drugs: Incorporated into HCV protease inhibitors .
Optoelectronic Materials
Recent studies highlight its role in deep blue-emitting materials for OLEDs:
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Electroluminescence: Used in organic light-emitting diodes (OLEDs) with CIE coordinates (0.15, 0.10) .
Recent Advances (2022–2025)
Catalytic Asymmetric Synthesis
Chiral phosphoric acids enable enantioselective synthesis of oxazole derivatives (ee >90%) .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste:
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